3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride
CAS No.:
Cat. No.: VC20439388
Molecular Formula: C11H16Cl3FN2
Molecular Weight: 301.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16Cl3FN2 |
|---|---|
| Molecular Weight | 301.6 g/mol |
| IUPAC Name | 3-chloro-5-fluoro-4-(piperidin-2-ylmethyl)pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C11H14ClFN2.2ClH/c12-10-6-14-7-11(13)9(10)5-8-3-1-2-4-15-8;;/h6-8,15H,1-5H2;2*1H |
| Standard InChI Key | DOTNUXDLNSZYAB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)CC2=C(C=NC=C2F)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a pyridine ring substituted at the 3-position with chlorine, the 5-position with fluorine, and the 4-position with a (piperidin-2-yl)methyl group. The dihydrochloride salt form enhances solubility and stability, critical for pharmacological applications. Comparative analysis with similar compounds, such as 3-fluoro-4-(piperidin-3-yl)pyridine dihydrochloride (PubChem CID: 135393407), reveals that the piperidine moiety contributes to conformational flexibility, enabling interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄ClF₅N₂·2HCl (hypothetical)* |
| Molecular Weight | ~315.6 g/mol (estimated) |
| CAS Number | Not publicly disclosed |
| Structural Features | Pyridine core, halogen substituents, piperidine ring |
| Salt Form | Dihydrochloride |
*Exact formula unconfirmed due to limited public data .
Spectroscopic and Computational Data
While experimental data for this compound is sparse, density functional theory (DFT) calculations on analogous molecules predict a planar pyridine ring with the piperidine group adopting a chair conformation. The dihedral angle between the pyridine and piperidine rings is estimated to range between 50–70°, similar to 3-fluoro-4-[(piperidin-4-yl)methyl]pyridine (PubChem CID: 129982622) . Nuclear magnetic resonance (NMR) studies of related compounds show characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 2.0–3.5 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis likely involves multi-step reactions, starting with functionalization of the pyridine ring. A plausible route includes:
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Halogenation: Introduction of chloro and fluoro groups via electrophilic substitution.
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Alkylation: Attachment of the piperidinylmethyl group using a Friedel-Crafts or nucleophilic substitution reaction.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
For example, 3-fluoro-4-(piperidin-3-yl)pyridine dihydrochloride (PubChem CID: 135393407) is synthesized via palladium-catalyzed coupling of halogenated pyridines with piperidine derivatives, followed by acidification .
Stability and Degradation
The compound is expected to be hygroscopic due to its salt form. Accelerated stability studies on similar dihydrochloride salts indicate decomposition at temperatures >150°C, with hydrolysis of the piperidine ring under strongly acidic or basic conditions .
Pharmacological and Biomedical Applications
Target Identification
Piperidine-containing pyridines are frequently explored as kinase inhibitors or neurotransmitter modulators. For instance, 2-((1S)-1-((6-amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687), a PI3Kδ inhibitor, shares structural motifs with the subject compound . Computational docking studies suggest potential affinity for G protein-coupled receptors (GPCRs) or ion channels .
| Target Class | Example Receptor | Proposed Mechanism |
|---|---|---|
| Kinases | PI3Kδ, EGFR | ATP-binding site inhibition |
| GPCRs | Serotonin receptors | Allosteric modulation |
| Ion Channels | TRPV1 | Channel blockade |
Preclinical Findings
In vivo studies on structurally related compounds demonstrate anticonvulsant and anti-inflammatory properties. For example, nitrobenzamide derivatives showed efficacy in reducing pentylenetetrazole-induced seizures in murine models, likely via nitric oxide pathway modulation . The chloro and fluoro substituents may enhance blood-brain barrier permeability, a critical factor for central nervous system (CNS) drug candidates .
Industrial and Regulatory Considerations
Supplier Landscape
Nanjing Shizhou Biology Technology Co., Ltd. is a primary supplier, offering the compound for research purposes . Scaling production requires optimizing halogenation and alkylation steps to minimize byproducts like polychlorinated pyridines.
Future Directions and Challenges
Research Gaps
Key unknowns include:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Toxicology: Acute and chronic toxicity in mammalian models.
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Synthetic Optimization: Catalytic systems for greener synthesis.
Collaborative Opportunities
Partnerships between academic institutions and pharmaceutical firms could accelerate target validation. For example, fragment-based drug design (FBDD) using this compound as a scaffold may yield novel therapeutics for epilepsy or cancer .
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